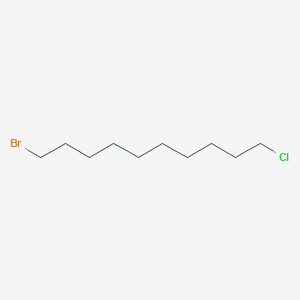
1-Bromo-10-chlorodecane
Overview
Description
1-Bromo-10-chlorodecane is a highly reactive compound . It is a colorless to light yellow transparent liquid . The molecular formula is C10H20BrCl . It has an average mass of 255.623 Da and a monoisotopic mass of 254.043686 Da .
Synthesis Analysis
The synthesis of this compound is a complex process that requires expertise and precision . The manufacturer uses a carefully controlled reaction between decane, bromine, and chlorine to produce this compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H20BrCl . The average mass of the molecule is 255.623 Da and the monoisotopic mass is 254.043686 Da .Physical And Chemical Properties Analysis
This compound is a colorless to light yellow transparent liquid . The molecular formula is C10H20BrCl . It has an average mass of 255.623 Da and a monoisotopic mass of 254.043686 Da .Scientific Research Applications
Mechanistic Study of Reduction Reactions
A study by Dahlén and Hilmersson (2005) investigated the SmI2/H2O/amine-mediated reduction of alkyl halides, including 1-chlorodecane. They found the reaction rate to be dependent on the base strength (pK(BH+) of the amine. This provides insights into the mechanistic aspects of reactions involving halogenated decanes, such as 1-Bromo-10-chlorodecane (Dahlén & Hilmersson, 2005).
Stereochemistry of Brominated Compounds
Becher (2005) conducted a study on the stereochemistry of hexabromocyclododecane, a flame retardant produced by bromination. Although not directly on this compound, this research sheds light on the structural aspects of brominated organic compounds, which could be relevant for understanding similar compounds (Becher, 2005).
Metabolic Transformation and Toxicity
Wang et al. (2020) explored the metabolic transformation and potential toxicity of short-chain chlorinated paraffins like 1-chlorodecane. They used density functional theory to understand the metabolic mechanism by cytochrome P450 enzymes, offering insights into the metabolic fates and potential health impacts of such compounds (Wang et al., 2020).
Vibration Spectra and Rotational Isomerism
Ogawa et al. (1978) studied the Raman and infrared spectra of various halogenated alkane molecules, including 1-chloro-, 1-bromo-, and 1-iodobutanes. Their research into the spectral properties and rotational isomerism of these molecules can provide a basis for understanding similar properties in this compound (Ogawa et al., 1978).
properties
IUPAC Name |
1-bromo-10-chlorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrCl/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJBCNIDVLQCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




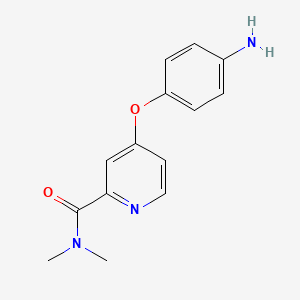

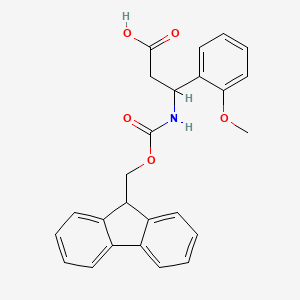
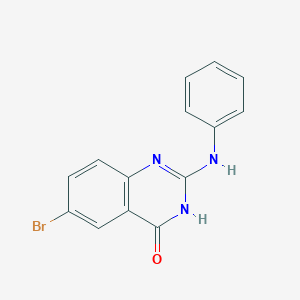

![2,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B3257199.png)
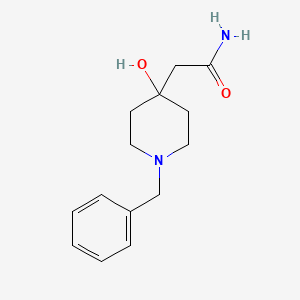
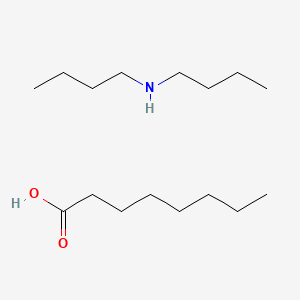
![[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B3257219.png)
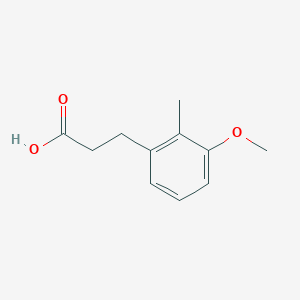

![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)
